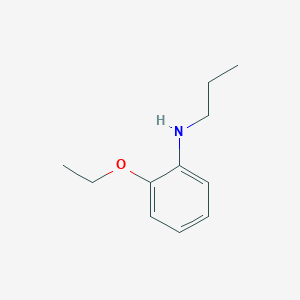

N-(2-Ethoxyphenyl)-N-propylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Ethoxyphenyl)-N-propylamine, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the intricacies of intramolecular and intermolecular interactions that stabilize the molecular structure and influence its reactivity and properties (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse, including catalytic processes that lead to the formation of complex molecules. For instance, dirhodium(II) acetate catalyzes a three-component reaction involving phenyldiazoacetate, arylamine, and imine to synthesize 1,2-diamines, demonstrating the compound's versatility in synthetic chemistry (Yuanhua Wang et al., 2003).

Physical Properties Analysis

The physical properties of this compound derivatives are crucial for understanding their behavior in different environments. These properties, such as melting points, solubility, and phase behavior, depend on the molecular structure and the nature of substituents. Detailed studies on related compounds provide insights into how these physical properties are influenced by molecular modifications.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and functional group behavior, are essential for its application in synthetic chemistry and material science. Investigations into related compounds, such as N-alkylphenylphosphinoylhydroxylamines, highlight the chemical versatility and potential for selective transformations, showcasing the compound's broad utility (M. J. Harger, A. Smith, 1987).

科学的研究の応用

Analytical Characterizations and Structural Elucidation

N-(2-Ethoxyphenyl)-N-propylamine, as part of the N-alkyl-arylcyclohexylamines family, has been studied for its analytical characterizations and structural elucidation. Wallach et al. (2016) describe the syntheses of fifteen N-alkyl-arylcyclohexylamines, including this compound, and their analytical characterizations using various techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).

Pharmacological Actions and Comparative Studies

In earlier research, the pharmacological actions of β-phenyl-N-propylamines, including methoxy derivatives like this compound, were studied. Graham and Cartland (1944) found that the methoxy derivatives were better bronchodilators compared to their hydroxyl analogues and were also more toxic intravenously in rats. They also noted a relationship between pressor action and naso-mucous membrane vasoconstriction (Graham & Cartland, 1944).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to this compound have been explored. Jarrahpour and Zarei (2007) demonstrated the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate, offering insights into the chemical behavior and potential applications of similar compounds (Jarrahpour & Zarei, 2007).

Antibacterial and Modulatory Activity

Recent studies have also focused on the antibacterial and modulatory activity of compounds structurally related to this compound. Figueredo et al. (2020) investigated the pharmacological properties of various compounds, revealing potential antibacterial agents for specific proteins and suggesting therapeutic alternatives to bacterial resistance (Figueredo et al., 2020).

Luminescence Studies

Yang et al. (2006) conducted a study involving the synthesis of a hexanuclear Zn-Nd complex using a Schiff-base ligand related to this compound, demonstrating applications in luminescence (Yang et al., 2006).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

The exact mode of action of N-(2-Ethoxyphenyl)-N-propylamine is currently unknown. Structure-activity relationship studies have revealed that changes in the substituent can significantly affect the inhibitory activity of similar compounds . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

It is known that similar compounds, such as (e)-5-(2-ethoxyphenyl)-n-(3-(methylsulfonyl)allyl)-1h-pyrazole-3-carboxamide, have poor pharmacokinetics with high in vivo clearance in mice

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities

Action Environment

It is known that environmental factors can significantly affect the action of similar compounds

特性

IUPAC Name |

2-ethoxy-N-propylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWYHJBKZRGSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)

![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)